1-(4-Chloro-2-nitrophenyl)-1,4-diazepane
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Overview
Description
1-(4-Chloro-2-nitrophenyl)-1,4-diazepane is a chemical compound with the molecular formula C11H14ClN3O2. It is known for its unique structure, which includes a homopiperazine ring substituted with a 4-chloro-2-nitrophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane typically involves the reaction of 4-chloro-2-nitroaniline with homopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2-nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Chloro-2-aminophenyl)homopiperazine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and sodium hydroxide or potassium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-(4-Chloro-2-nitrophenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-(4-Chloro-2-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a homopiperazine ring.
1-(4-Bromo-2-nitrophenyl)homopiperazine: Similar structure but with a bromo group instead of a chloro group.
1-(4-Chloro-2-aminophenyl)homopiperazine: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCNMVBZDWQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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